Propyl cyclohexylideneacetate
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Overview
Description
Propyl cyclohexylideneacetate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry this compound is characterized by its unique structure, which includes a propyl group attached to a cyclohexylideneacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl cyclohexylideneacetate typically involves the reaction of cyclohexanone with propyl acetate in the presence of a catalyst. One common method is the use of sodium hydride in dry benzene as a base to deprotonate the cyclohexanone, followed by the addition of propyl acetate . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The mixture is then heated to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl cyclohexylideneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Propyl cyclohexylideneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound’s ester group makes it a potential candidate for studying enzyme-catalyzed hydrolysis reactions.
Medicine: Research is ongoing to explore its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of propyl cyclohexylideneacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of cyclohexanone and propyl alcohol. These products can further participate in metabolic pathways, influencing biological processes. The compound’s effects are mediated through its interaction with enzymes and receptors, modulating their activity and leading to specific physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclohexylideneacetate: Similar structure but with an ethyl group instead of a propyl group.
Methyl cyclohexylideneacetate: Contains a methyl group instead of a propyl group.
Butyl cyclohexylideneacetate: Features a butyl group in place of the propyl group.
Uniqueness
Propyl cyclohexylideneacetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and industry. Its unique fragrance profile also sets it apart in the flavor and fragrance industry.
Properties
CAS No. |
65792-52-1 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
propyl 2-cyclohexylideneacetate |
InChI |
InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h9H,2-8H2,1H3 |
InChI Key |
QHCBAYOJCKYBMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C=C1CCCCC1 |
Origin of Product |
United States |
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